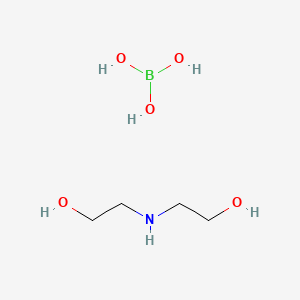
Diethanolamine borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including corrosion inhibition, flame retardancy, and as an antiseptic. The compound has the molecular formula C₄H₁₄BNO₅ and is characterized by its ability to form stable complexes with various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethanolamine borate is typically synthesized through the reaction of diethanolamine with boric acid. The reaction is carried out at elevated temperatures, often in the presence of a solvent such as toluene. The process involves heating the reactants to the boiling point of toluene, allowing the reaction to proceed efficiently . The molar ratio of diethanolamine to boric acid is usually maintained at 1:1 to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are mixed in large reactors, and the temperature is carefully controlled to optimize the yield. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Diethanolamine borate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters and other oxidation products.
Substitution: this compound can participate in substitution reactions, where the borate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Substitution Reagents: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions include borate esters, substituted amines, and other boron-containing compounds .
Scientific Research Applications
Diethanolamine borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diethanolamine borate exerts its effects involves its ability to form stable complexes with metal ions and organic substrates. This complexation inhibits corrosion by forming a protective layer on metal surfaces. In biological systems, the compound’s antiseptic properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Ethanolamine Borate: Similar in structure but with different reactivity and applications.
Boronic Acids: These compounds share the boron component but differ significantly in their chemical behavior and uses.
Uniqueness: Diethanolamine borate is unique due to its dual functionality as both a corrosion inhibitor and a flame retardant. Its ability to form stable complexes with a variety of substrates sets it apart from other boron-containing compounds .
Properties
CAS No. |
67952-33-4 |
|---|---|
Molecular Formula |
C4H14BNO5 |
Molecular Weight |
166.97 g/mol |
IUPAC Name |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
InChI Key |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C(CO)NCCO |
physical_description |
Liquid |
Related CAS |
93859-15-5 93924-91-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















